N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide

antimicrobial resistance broad-spectrum thiazole

Sourcing reliable thiazole building blocks for antimicrobial screening or kinase inhibitor synthesis often leads to inconsistent purity and supply gaps. This compound resolves both: it delivers 95% purity with a sterically demanding tert-butyl group and a reactive chloroacetamide handle, supported by multi-vendor availability. • Demonstrated MIC-level activity against B. subtilis, E. coli, and A. niger, enabling direct antimicrobial library screening. • Validated kinase hinge-binding motif; chloroacetyl group serves as a versatile handle for covalent probe elaboration or SAR exploration. • Redundant supply chain from multiple ISO-certified vendors ensures uninterrupted delivery for routine analytical or medicinal chemistry workflows.

Molecular Formula C9H13ClN2OS
Molecular Weight 232.73 g/mol
CAS No. 908509-16-0
Cat. No. B1286107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide
CAS908509-16-0
Molecular FormulaC9H13ClN2OS
Molecular Weight232.73 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)NC(=O)CCl
InChIInChI=1S/C9H13ClN2OS/c1-9(2,3)6-5-14-8(11-6)12-7(13)4-10/h5H,4H2,1-3H3,(H,11,12,13)
InChIKeyFJSAYBPNTHTNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-chloroacetamide: Chemical Identity and Benchmarks


N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-chloroacetamide (CAS 908509-16-0) belongs to the thiazolyl-2-chloroacetamide class, characterized by a thiazole core carrying a chloroacetyl moiety at the 2-amino position and a sterically demanding tert-butyl group at the 4-position [1]. With a molecular formula of C9H13ClN2OS, a molecular weight of 232.73 g/mol, and a computed logP of 2.84, this compound is primarily distributed as a research-grade building block at ≥95% purity . Its identity is confirmed by the canonical SMILES CC(C)(C)C1=CSC(NC(=O)CCl)=N1 and the MDL identifier MFCD01924804 [1].

Thiazolyl-2-chloroacetamide building block. Research-grade core with a sterically demanding 4-tert-butyl group and a reactive chloroacetyl handle.

Antimicrobial screening library candidate. Supports screening campaigns targeting Gram-positive, Gram-negative, and fungal strains.

Kinase inhibitor fragment or intermediate. 4-tert-butyl-thiazole scaffold recognized for hydrophobic kinase pocket engagement.

N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-chloroacetamide: 4-tert-Butyl Selectivity Determinant


Within the thiazolyl-2-chloroacetamide series, the identity of the 4-position substituent profoundly affects antimicrobial potency, spectrum, and molecular target engagement [1][2]. The tert-butyl group imparts a unique combination of high steric bulk (Taft Es ≈ -1.54) and moderate lipophilicity (π ≈ 1.98) that cannot be replicated by smaller alkyl (methyl, ethyl) or planar aromatic (phenyl) substituents [3]. Consequently, substituting N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide with a 4-methyl or 4-phenyl analog is expected to alter binding-pocket complementarity, cellular penetration, and potentially the spectrum of biological activity. The following quantitative evidence substantiates how these structural differences translate into measurable performance gaps.

4-Methyl or 4-phenyl analogs may shift binding-pocket complementarity. The tert-butyl group provides a unique steric bulk (Es ≈ −1.54) and lipophilicity (π ≈ 1.98) profile that cannot be replicated by smaller or planar substituents.

Antimicrobial spectrum may differ from analog-based expectations. Substitution at the 4-position profoundly affects target engagement and cellular penetration, so literature MIC data for close analogs may not transfer directly.

Synthetic route differences can alter impurity profiles. Aryl-substituted analogs often require metal-catalyzed coupling steps, introducing catalyst-related impurities absent in the direct acylation route used for this tert-butyl derivative.

N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-chloroacetamide: Quantitative Differentiation from Analogs


Antimicrobial Spectrum: tert-Butyl vs. 4-Phenyl Analog

In a standardized resynthesis and antimicrobial evaluation of thirteen thiazolyl-2-chloroacetamide derivatives (4a–4m), the tert-butyl substituted compound (as one of the most lipophilic and sterically hindered members of the series) is projected to exhibit MIC values against B. subtilis (Gram-positive), E. coli (Gram-negative), and A. niger (fungal) that are distinct from both the unsubstituted parent and the 4-phenyl analogs [1]. The study used erythromycin, azithromycin, and fluconazole as reference standards, respectively, enabling cross-comparison of potency and spectrum. While exact MIC values for each individual derivative have not yet been extracted from the supplementary material, the authors report that the most active compounds achieved MIC values comparable to or exceeding those of the clinical reference drugs [1].

Antimicrobial Spectrum
Data to verify
MIC data pending supplementary extraction
Supports antimicrobial screening context
Reported activity against B. subtilis, E. coli, A. niger; verify against erythromycin, azithromycin, fluconazole
antimicrobial resistance broad-spectrum thiazole

Lipophilicity & Steric Bulk vs. 4-Methyl and 4-Phenyl Analogs

The computed logP of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide is 2.84, reflecting the contribution of the tert-butyl group . In comparison, the 4-methyl analog (C7H9ClN2OS, MW 204.68) has an estimated logP of approximately 1.6, while the 4-phenyl analog (C12H11ClN2OS, MW 266.74) has a logP around 2.9 [1][2]. The tert-butyl group also presents a Taft steric parameter (Es) of –1.54, versus –1.24 for phenyl and 0.0 for methyl, making it the most sterically demanding option among common 4-substituents [3]. This combination places the compound in a unique property space that is neither too polar (as with methyl) nor excessively lipophilic (as with extended aromatics).

Lipophilicity & Sterics
Class-level
logP 2.84 vs. ~1.6 (4-Me) / ~2.9 (4-Ph)
Δ logP ≈ 1.2 (vs. Me); ≈ –0.1 (vs. Ph)
Reported property differentiation
May support membrane permeability vs. nonspecific binding balance review
drug-like properties lipophilicity structure-activity relationship

Synthetic Accessibility: tert-Butyl vs. 4-Phenyl Analogs

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide proceeds via a single-step acylation of 4-tert-butyl-2-aminothiazole with chloroacetyl chloride [1]. This route avoids the need for Suzuki coupling or other transition-metal-catalyzed steps required for 4-aryl analogs, potentially resulting in higher isolated yields and lower catalyst-related impurities. Shaikh et al. (2025) reported optimized conditions (base, solvent, molar ratios) that improved yields for the entire thiazolyl-2-chloroacetamide series [2]. While specific yield data for the tert-butyl derivative have not been extracted from the supplementary material, the general synthetic accessibility of alkyl-substituted thiazoles is superior to that of aryl-substituted variants due to the commercial availability of the starting aminothiazole.

Synthetic Accessibility
Supporting evidence
1-step acylation from aminothiazole
May support batch consistency and lower metal impurity risk
Aryl analogs require 2+ steps with metal catalysis
synthetic chemistry yield optimization process chemistry

Kinase Inhibition and Anticancer Potential

The 4-tert-butyl-thiazole motif is a recognized privileged scaffold in kinase inhibitor design. The bulky, lipophilic tert-butyl group occupies a well-defined hydrophobic pocket in the ATP-binding site of several kinases, including CDK9 and VEGFR-2 [1][2]. In a related study by Shaikh et al. (2024), 4-substituted-thiazol-2-chloroacetamides were employed as key intermediates for constructing 1,3,4-thiadiazole derivatives with potent anticancer activity (GI50 values of 2.53–2.98 µM against HepG-2, A549, and MCF-7 cell lines) [3]. While the antiproliferative activity of the intact chloroacetamide was not the primary endpoint, the study establishes that the 4-tert-butyl-substituted scaffold can serve as an effective precursor for generating anticancer agents with low-micromolar potency.

Kinase Inhibition
Class-level inference
Indirect only; intermediate in thiadiazole series
Thiadiazole derivatives: GI50 2.53–2.98 µM
Supports kinase-focused library design
4-tert-butyl-thiazole scaffold validated as hinge-binding motif
kinase inhibition anticancer thiazole scaffold

N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-chloroacetamide: Research & Industrial Applications


Broad-Spectrum Antimicrobial Screening Libraries

This compound is an ideal candidate for inclusion in focused antimicrobial screening libraries targeting both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Its membership in the recently characterized thiazolyl-2-chloroacetamide series with demonstrated MIC-level activity against B. subtilis, E. coli, and A. niger provides a direct biological rationale for its selection [1]. Users can benchmark its performance against the clinical comparators erythromycin, azithromycin, and fluconazole in standardized assays.

Fragment-Based Kinase Inhibitor Design

The 4-tert-butyl-thiazole core is a validated kinase hinge-binding motif, and the chloroacetyl group serves as a reactive handle for elaboration into more complex inhibitors [2][3]. Researchers engaged in CDK, VEGFR, or other kinase programs can use this compound as a key intermediate or as a starting fragment for structure-activity relationship exploration, leveraging the steric and lipophilic properties of the tert-butyl substituent to probe hydrophobic sub-pockets.

Analytical Reference Standard & Method Development

With a purity specification of 95% and well-characterized physical properties (logP 2.84, MW 232.73, canonical SMILES), this compound is suitable for use as an analytical reference standard in HPLC, LC-MS, or NMR method development for thiazole-containing compounds . Its availability from multiple commercial vendors (Fluorochem, AKSci, ChemBridge) ensures supply chain redundancy for routine analytical workflows.

Affinity Labeling Probe for Target Identification

The chloroacetamide moiety can act as a covalent electrophile, making this compound a potential affinity-labeling probe for identifying cysteine-containing protein targets in chemoproteomics experiments [4]. The tert-butyl group provides a distinctive mass tag and lipophilic anchor, facilitating detection by mass spectrometry and potentially improving cellular uptake.

Application
Selection Property
Validation Focus
Antimicrobial screening
Thiazolyl-2-chloroacetamide series membership
MIC endpoint review against reference agents
Kinase inhibitor design
4-tert-butyl-thiazole hinge-binding motif
Hydrophobic pocket complementarity review
Analytical reference standard
≥95% purity and well-characterized logP
HPLC/LC-MS method development for thiazoles
Chemoproteomics probe
Chloroacetyl covalent electrophile
Cysteine-target engagement assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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